U-73122

Beschreibung

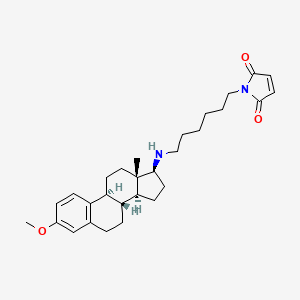

structure given in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O3/c1-29-16-15-23-22-10-8-21(34-2)19-20(22)7-9-24(23)25(29)11-12-26(29)30-17-5-3-4-6-18-31-27(32)13-14-28(31)33/h8,10,13-14,19,23-26,30H,3-7,9,11-12,15-18H2,1-2H3/t23-,24-,25+,26+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFAORPFSVMJIW-ZRJUGLEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2NCCCCCCN4C(=O)C=CC4=O)CCC5=C3C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2NCCCCCCN4C(=O)C=CC4=O)CCC5=C3C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036739 | |

| Record name | 1-(6-((17-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112648-68-7 | |

| Record name | 1-[6-[[(17β)-3-Methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112648-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-((3-Methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112648687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(6-((17-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[6-((17β-3-Methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl]-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

U-73122: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-73122, an aminosteroid compound, is widely utilized in cell biology and pharmacology as a potent inhibitor of phospholipase C (PLC). Its ability to disrupt the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG) has made it an invaluable tool for investigating signal transduction pathways that are dependent on PLC activation. This technical guide provides an in-depth overview of the core mechanism of action of U-73122, its off-target effects, and detailed experimental protocols for its use.

Core Mechanism of Action: Inhibition of Phospholipase C

The primary and most well-documented mechanism of action of U-73122 is the inhibition of phospholipase C (PLC) enzymes. PLC is a crucial enzyme in cellular signaling, responsible for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers IP₃ and DAG. This process is fundamental for the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively.

U-73122 is reported to inhibit receptor-coupled PLC activation, thereby attenuating downstream signaling events.[1] It has been shown to effectively block agonist-induced platelet aggregation with IC₅₀ values in the range of 1-5 μM. The inhibitory effect of U-73122 is believed to stem from its interaction with the substrate, PIP₂, rather than direct inhibition of the enzyme itself, which may also explain its inhibitory action on other PIP₂-dependent enzymes like phospholipase D (PLD).[2]

Quantitative Data on U-73122 Activity

The following table summarizes the quantitative data regarding the efficacy of U-73122 against various targets and processes.

| Target/Process | Cell/System Type | Agonist/Stimulus | Parameter | Value | Reference |

| Phospholipase C (PLC) | Human Platelets & Neutrophils | Various Agonists | IC₅₀ | 1-2.1 µM | [3] |

| Agonist-induced Platelet Aggregation | Human Platelets | Various Agonists | IC₅₀ | 1-5 µM | |

| Human Telomerase Activity | Human Jurkat Cells | - | IC₅₀ | 0.2 µM | [3] |

| MPO Release | Cytochalasin B-treated PMNs | FMLP | IC₅₀ | 60 nM | [1] |

| MPO Release | Cytochalasin B-treated PMNs | LTB4 | IC₅₀ | 110 nM | [1] |

| MPO Release | Cytochalasin B-treated PMNs | C5a | IC₅₀ | 115 nM | [1] |

| MPO Release | Cytochalasin B-treated PMNs | PAF | IC₅₀ | 120 nM | [1] |

| Superoxide Anion Production | Cytochalasin B-treated PMNs | C5a | IC₅₀ | 160 nM | [1] |

| Superoxide Anion Production | Cytochalasin B-treated PMNs | FMLP | IC₅₀ | 300 nM | [1] |

| [Ca²⁺]i Rise | FMLP-stimulated PMNs | FMLP | IC₅₀ | 500 nM | [1] |

| IP₃ Production | FMLP-stimulated PMNs | FMLP | IC₅₀ | 2 µM | [1] |

| DAG Production | FMLP-stimulated PMNs | FMLP | IC₅₀ | 2 µM | [1] |

| Recombinant Human PLC-β2 | - | - | IC₅₀ | ~6 µM | [1] |

| Bradykinin-induced [Ca²⁺]i increase | Undifferentiated NG108-15 cells | Bradykinin | IC₅₀ | ~200 nM | [1] |

| hPLCβ3 Activation | Cell-free micellar system | - | EC₅₀ | 13.6 µM | [1][4] |

| Agonist-induced LH Release | Cultured Pituitary Cells | GnRH, ET-1 | IC₅₀ | ~2 µM | [5] |

| Spontaneous LH Release | Cultured Pituitary Cells | - | EC₅₀ | ~7 µM | [5] |

| Hydrolysis of Phosphatidyl[³H]inositol | Soluble fraction from platelets | Thrombin or U-46619 | Kᵢ | 9 µM | [1] |

| Hydrolysis of Phosphatidyl[³H]inositol 4,5-bisphosphate | Soluble fraction from platelets | Thrombin or U-46619 | Kᵢ | 40 µM | [1] |

Off-Target Effects and Considerations

Despite its widespread use as a PLC inhibitor, a growing body of evidence indicates that U-73122 possesses numerous off-target effects. Researchers must be aware of these non-specific actions to avoid misinterpretation of experimental results.

Key off-target effects include:

-

Inhibition of SERCA Pump: U-73122 has been shown to inhibit the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, which can lead to the depletion of intracellular calcium stores, an effect independent of PLC inhibition.[6][7]

-

Direct Effects on Calcium Channels: The compound can directly affect calcium influx, independent of its action on PLC.[8]

-

Activation of PLC Isoforms: Paradoxically, under certain cell-free conditions, U-73122 has been observed to activate specific PLC isoforms, such as hPLCβ3, hPLCγ1, and hPLCβ2, through covalent modification of cysteine residues.[4]

-

Inhibition of 5-Lipoxygenase (5-LO): U-73122 is also a potent inhibitor of 5-LO.[3]

-

Inhibition of Phospholipase D (PLD): Its inhibitory effect on PLD is thought to be mediated by its interaction with the shared substrate, PIP₂.[2]

-

Protonophore Activity of its Analogue: The commonly used inactive control, U-73343, has been shown to act as a protonophore in some systems, which can lead to unexpected cellular effects.[9]

These findings underscore the importance of careful experimental design and the use of multiple controls when employing U-73122 to probe PLC-dependent pathways.

Experimental Protocols

General Guidelines for Use

U-73122 is a hydrophobic molecule and requires an organic solvent for dissolution.

-

Stock Solution Preparation: Dissolve U-73122 in DMSO or ethanol to prepare a concentrated stock solution (e.g., 10 mM). Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Working Concentration: The optimal working concentration of U-73122 varies depending on the cell type and the specific process being investigated. A typical concentration range is 1-10 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental system.

-

Pre-incubation Time: Cells are typically pre-incubated with U-73122 for 15-30 minutes before the addition of an agonist or stimulus.

Protocol for Assessing PLC Inhibition in Cultured Cells

This protocol provides a general framework for evaluating the inhibitory effect of U-73122 on agonist-induced intracellular calcium mobilization, a downstream event of PLC activation.

Materials:

-

Cultured cells expressing the receptor of interest

-

U-73122

-

U-73343 (inactive analog, as a control)

-

Agonist for the receptor of interest

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells onto a suitable culture plate (e.g., 96-well black-walled plate for plate reader assays or glass-bottom dishes for microscopy) and allow them to adhere overnight.

-

Dye Loading: Wash the cells with the physiological buffer. Load the cells with the calcium indicator dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

-

Washing: Gently wash the cells twice with the physiological buffer to remove excess dye.

-

Pre-treatment: Add the physiological buffer containing either U-73122 (at the desired concentration, e.g., 10 µM), U-73343 (at the same concentration as U-73122), or vehicle (e.g., DMSO) to the respective wells. Incubate for 15-30 minutes at room temperature or 37°C.

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells before adding the agonist.

-

Agonist Stimulation: Add the agonist at a predetermined effective concentration to stimulate the cells.

-

Fluorescence Measurement: Immediately begin recording the changes in fluorescence intensity over time.

-

Data Analysis: Quantify the change in fluorescence, which corresponds to the change in intracellular calcium concentration. Compare the agonist-induced calcium response in the presence of U-73122 to the vehicle control and the U-73343 control. A significant reduction in the calcium response in the U-73122 treated cells compared to the controls indicates inhibition of the PLC pathway.

Visualizations

Signaling Pathways and Experimental Workflow

Caption: Canonical PLC signaling pathway and the inhibitory action of U-73122.

Caption: Summary of the primary off-target effects of U-73122.

Caption: A typical experimental workflow for assessing U-73122 activity.

References

- 1. selleckchem.com [selleckchem.com]

- 2. U73122, an aminosteroid phospholipase C inhibitor, is a potent inhibitor of cardiac phospholipase D by a PIP2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of the phospholipase-C inhibitor, U73122, on signaling and secretion in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The PI-PLC inhibitor U-73122 is a potent inhibitor of the SERCA pump in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. U-73122, an aminosteroid phospholipase C inhibitor, may also block Ca2+ influx through phospholipase C-independent mechanism in neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. U-73122 does not specifically inhibit phospholipase C in rat pancreatic islets and insulin-secreting beta-cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

U-73122: A Technical Guide for Researchers

An In-depth Examination of the Structure, Chemical Properties, and Biological Activity of the Phospholipase C Inhibitor U-73122

U-73122 is a widely utilized aminosteroid derivative recognized for its role as a potent inhibitor of phospholipase C (PLC). This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on its chemical structure, properties, mechanism of action, and practical considerations for its use in experimental settings.

Core Chemical and Physical Properties

U-73122 is a synthetic compound with a complex structure that underpins its biological activity.[1] Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | 1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrole-2,5-dione | [2] |

| Synonyms | 1-(6-((3-Methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione | [1] |

| CAS Number | 112648-68-7 | [1][3][4][5] |

| Molecular Formula | C₂₉H₄₀N₂O₃ | [1][3][4][6] |

| Molecular Weight | 464.64 g/mol | [4] |

| Appearance | Off-white to yellow solid | [4][6] |

| Purity | ≥98% (by HPLC) | |

| Solubility | Soluble in DMSO (up to 10 mM), chloroform (10 mg/ml), and ethanol (0.7 mg/ml). Insoluble in water. | [1][3] |

| Storage | Store at room temperature as a solid. Solutions in DMSO or ethanol can be stored at -20°C for up to two months. | [6] |

Mechanism of Action: Inhibition of the Phospholipase C Signaling Pathway

U-73122 primarily functions as an inhibitor of phospholipase C (PLC), a crucial enzyme in cellular signal transduction. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By inhibiting PLC, U-73122 effectively blocks these downstream signaling events.[3]

The inhibitory action is attributed to the electrophilic maleimide group within the U-73122 structure, which can form covalent bonds with nucleophilic residues, such as thiols and amines, on the PLC enzyme.[7][8] It is important to note that this reactivity can also lead to off-target effects and interactions with other cellular components.[9]

Quantitative Biological Activity

U-73122 exhibits potent inhibitory activity against PLC, with IC₅₀ values typically in the low micromolar range. However, its potency can vary depending on the specific PLC isoform and the experimental system.

| Target | Activity | Concentration | Cell Type/System | Source |

| Phospholipase C (PLC) | IC₅₀ | 1 - 2.1 µM | Agonist-induced activation in human platelets and neutrophils | [2][4][6] |

| Phospholipase C (PLC) | IC₅₀ | ~6 µM | PLC-β3 | [1] |

| 5-Lipoxygenase (5-LO) | Inhibition | - | - | [2][4] |

| Human Neutrophil Adhesion | IC₅₀ | < 50 nM | - | [10][11] |

| ET-1 induced Ca²⁺ transients | IC₅₀ | 800 nM | - | |

| Parathyroid hormone-induced Ca²⁺ transients | IC₅₀ | 500 nM | - |

Experimental Protocols and Considerations

Due to its poor aqueous solubility, careful preparation of U-73122 solutions is critical for reproducible experimental results.

Stock Solution Preparation

-

Primary Stock: Dissolve U-73122 in an organic solvent such as DMSO or chloroform.[3][6] For example, a 10 mM stock solution can be prepared in DMSO.[1]

-

Storage: Store the stock solution at -20°C for up to two months.[6] Avoid repeated freeze-thaw cycles. Discard the solution if it turns pink, as this indicates a loss of inhibitory activity.[6]

General Experimental Workflow for Cell-Based Assays

The following diagram outlines a typical workflow for investigating the effects of U-73122 on a cellular response.

Example Experimental Protocol: Inhibition of Ca²⁺ Flux in Human Neutrophils

This protocol is adapted from methodologies described in the literature.[12]

-

Cell Preparation: Isolate human neutrophils from whole blood using standard density gradient centrifugation techniques. Resuspend the cells in an appropriate buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

-

U-73122 Preparation: Prepare a working solution of U-73122 by diluting the DMSO stock in the cell buffer. A typical final concentration range is 1-10 µM. Prepare a vehicle control with the same final concentration of DMSO.

-

Pre-incubation: Pre-incubate the neutrophil suspension with the U-73122 working solution or vehicle control for 15-30 minutes at 37°C.

-

Stimulation: Add a known agonist (e.g., fMLP or IL-8) to induce Ca²⁺ flux.

-

Measurement: Immediately measure the change in intracellular Ca²⁺ concentration using a fluorescent Ca²⁺ indicator (e.g., Fura-2 AM) and a fluorometric plate reader or fluorescence microscope.

Important Considerations

-

Chemical Stability: U-73122 is unstable in aqueous media, with a half-life that can be as short as 18 minutes in complete cell culture medium.[7][8] This is due to the reactivity of the maleimide group, which can conjugate with components of the medium such as L-glutamine and bovine serum albumin (BSA).[7][8] The presence of BSA can significantly reduce the effective concentration of U-73122.[8] Researchers should be mindful of this instability and consider its impact on experimental design and data interpretation.

-

Use of Controls: It is highly recommended to use the inactive analog, U-73343, as a negative control in experiments. U-73343 has a similar structure to U-73122 but lacks the reactive maleimide group, rendering it inactive as a PLC inhibitor.[13] This helps to distinguish the specific effects of PLC inhibition from potential off-target effects of the compound.

-

Off-Target Effects: While U-73122 is a widely used PLC inhibitor, it has been reported to have other biological activities, including the inhibition of 5-lipoxygenase and modulation of TRPM channels.[2][4][10][11] These off-target effects should be considered when interpreting experimental results.

Conclusion

U-73122 remains a valuable pharmacological tool for investigating the role of phospholipase C in a wide array of cellular processes. A thorough understanding of its chemical properties, mechanism of action, and experimental limitations is essential for its effective and appropriate use in research. By following carefully designed protocols and incorporating the necessary controls, researchers can leverage the inhibitory properties of U-73122 to gain deeper insights into PLC-mediated signal transduction pathways.

References

- 1. U 73122, Standard phospholipase C (PLC) inhibitor (CAS 112648-68-7) | Abcam [abcam.com]

- 2. glpbio.com [glpbio.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. The phosphoinositide-specific phospholipase C inhibitor U73122 (1-(6-((17beta-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione) spontaneously forms conjugates with common components of cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. U 73122 | Phospholipases | Tocris Bioscience [tocris.com]

- 11. rndsystems.com [rndsystems.com]

- 12. apexbt.com [apexbt.com]

- 13. researchgate.net [researchgate.net]

U-73122: A Technical Guide to a Widely Used Phospholipase C Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-73122, chemically known as 1-(6-((17β-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione, is a widely utilized aminosteroid compound in cell signaling research. Initially characterized as a potent inhibitor of phospholipase C (PLC), an enzyme crucial for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), its application has been pivotal in dissecting numerous cellular processes. However, a growing body of evidence reveals a more complex pharmacological profile, with multiple off-target effects that necessitate careful consideration in experimental design and data interpretation. This guide provides an in-depth overview of the discovery, mechanism of action, and experimental considerations for U-73122, presenting key data in a structured format and outlining detailed experimental protocols.

Discovery and Initial Characterization

U-73122 emerged from early pharmacological screens as a selective inhibitor of receptor-coupled PLC activity.[1] Studies in human platelets and polymorphonuclear neutrophils demonstrated its ability to reduce agonist-induced IP3 production and subsequent intracellular calcium ([Ca2+]i) mobilization.[2] An important tool in these early studies was the development of its structurally related but inactive analog, U-73343, which differs by the saturation of a double bond in the maleimide ring to a succinimide.[3][4] This structural difference is critical, as the electrophilic maleimide moiety of U-73122 is implicated in its reactivity and potential for off-target covalent modifications.[5]

Mechanism of Action: Beyond PLC Inhibition

While initially lauded for its specificity, the mechanism of action of U-73122 is now understood to be multifaceted.

Phospholipase C Inhibition

U-73122 has been shown to inhibit various PLC isoforms, with a degree of selectivity. For instance, it significantly inhibits recombinant human PLC-β2 while having little effect on PLC-β1, PLC-β3, or PLC-β4.[6][7] The inhibition of PLC disrupts the canonical signaling pathway that leads to IP3-mediated calcium release from the endoplasmic reticulum and DAG-mediated activation of protein kinase C (PKC).

Off-Target Effects

Numerous studies have documented effects of U-73122 that are independent of PLC inhibition. These include:

-

Inhibition of SERCA Pump: U-73122 can inhibit the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to a depletion of intracellular calcium stores and an increase in cytosolic calcium levels.[1][4]

-

Direct Ion Channel Activation: The compound has been shown to directly activate ion channels in the plasma membrane, further impacting intracellular calcium homeostasis.[8][9]

-

Activation of PLC Isoforms: Paradoxically, under certain cell-free conditions, U-73122 has been observed to activate specific PLC isoforms, such as hPLCβ3, hPLCγ1, and hPLCβ2, through covalent modification of cysteine residues.[5]

-

Inhibition of 5-Lipoxygenase: U-73122 is a potent inhibitor of 5-lipoxygenase (5-LO), an enzyme involved in the synthesis of leukotrienes.[2][10]

-

Interaction with PIP2: Some evidence suggests that U-73122's inhibitory effect on other enzymes, like phospholipase D (PLD), may be indirect, resulting from its interaction with the substrate PIP2.[11]

These off-target effects underscore the importance of using appropriate controls, including the inactive analog U-73343, and employing multiple experimental approaches to validate findings attributed to PLC inhibition by U-73122.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the effects of U-73122 from various experimental systems.

| Parameter | System/Target | Value | Reference |

| IC50 | PLC (general) | 1-2.1 µM | [12] |

| IC50 | Recombinant human PLC-β2 | ~6 µM | [6][7] |

| IC50 | FMLP-induced [Ca2+]i rise in PMNs | 500 nM | [2] |

| IC50 | FMLP-induced IP3 production in PMNs | 2 µM | [2] |

| IC50 | FMLP-induced DAG production in PMNs | 2 µM | [2] |

| IC50 | Collagen-induced platelet aggregation | 1-5 µM | [2] |

| IC50 | IL-8-induced Ca2+ flux in human neutrophils | ~6 µM | [6] |

| IC50 | LTB4-induced chemotaxis in human neutrophils | ~5 µM | [6] |

| IC50 | 5-Lipoxygenase (isolated human recombinant) | ~30 nM | [10] |

| Ki | Hydrolysis of phosphatidyl[3H]inositol (platelet soluble fraction) | 9 µM | [2] |

| Ki | Hydrolysis of phosphatidyl[3H]inositol 4,5-bisphosphate (platelet soluble fraction) | 40 µM | [2] |

| EC50 | Activation of hPLCβ3 (cell-free micellar system) | 13.6 µM | [2][5] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of U-73122. Below are generalized protocols for key experiments.

In Vitro Phospholipase C Activity Assay

This protocol is adapted from studies measuring the hydrolysis of radiolabeled PIP2.

-

Preparation of Substrate: Prepare mixed micelles containing phosphatidylinositol 4,5-bisphosphate ([3H]PIP2) and a suitable detergent (e.g., n-dodecyl-β-D-maltoside).

-

Enzyme Preparation: Use purified recombinant PLC isoforms or a soluble fraction from cell lysates.

-

Inhibition Assay:

-

Pre-incubate the PLC enzyme with varying concentrations of U-73122 or U-73343 (dissolved in DMSO) in an appropriate assay buffer at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the [3H]PIP2 substrate mixture.

-

Incubate at 37°C for a time course that ensures less than 15% substrate hydrolysis.

-

Quench the reaction by adding a chloroform/methanol/HCl solution.

-

Separate the aqueous and organic phases by centrifugation.

-

Measure the radioactivity of the aqueous phase (containing the water-soluble [3H]inositol phosphates) using liquid scintillation counting.

-

-

Data Analysis: Calculate the percentage of inhibition relative to the vehicle control (DMSO) and determine the IC50 value.

Measurement of Intracellular Calcium ([Ca2+]i)

This protocol describes the use of fluorescent calcium indicators.

-

Cell Loading:

-

Culture cells to the desired confluency on glass coverslips.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a physiological salt solution for 30-60 minutes at room temperature or 37°C.

-

Wash the cells to remove excess dye.

-

-

Inhibitor Pre-treatment: Pre-incubate the dye-loaded cells with U-73122 or U-73343 at the desired concentration for a specified period (e.g., 5-30 minutes).

-

Stimulation and Measurement:

-

Mount the coverslip on a fluorescence microscope equipped for live-cell imaging.

-

Establish a baseline fluorescence reading.

-

Add an agonist known to stimulate PLC-mediated calcium release (e.g., carbachol, thrombin).

-

Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at two excitation wavelengths.

-

-

Data Analysis: Quantify the change in fluorescence as a measure of the change in [Ca2+]i. Compare the agonist-induced calcium response in the presence and absence of the inhibitor.

Visualizations of Signaling Pathways and Workflows

Canonical PLC Signaling Pathway and Point of Inhibition by U-73122

Caption: Canonical PLC signaling pathway and the inhibitory action of U-73122.

Off-Target Effects of U-73122 on Calcium Homeostasis

Caption: Off-target effects of U-73122 on cellular calcium regulation.

Experimental Workflow for Assessing U-73122 Effects on [Ca2+]i

Caption: Workflow for measuring U-73122's effect on agonist-induced Ca²⁺ mobilization.

Conclusion and Recommendations

-

Use the lowest effective concentration of U-73122.

-

Always include the inactive analog, U-73343, as a negative control.

-

Employ multiple, independent methods to corroborate findings, such as genetic knockdown or knockout of PLC isoforms.

-

Carefully consider the cellular context , as the effects of U-73122 can vary between cell types.

By adhering to these principles, the scientific community can continue to leverage U-73122 as a powerful, albeit complex, modulator of cellular signaling, leading to more robust and reliable research outcomes.

References

- 1. The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. rupress.org [rupress.org]

- 4. The PI-PLC inhibitor U-73122 is a potent inhibitor of the SERCA pump in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. In vivo activity of a phospholipase C inhibitor, 1-(6-((17beta-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione (U73122), in acute and chronic inflammatory reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phospholipase C inhibitor, U73122, releases intracellular Ca2+, potentiates Ins(1,4,5)P3-mediated Ca2+ release and directly activates ion channels in mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phospholipase C inhibitor, U73122, releases intracellular Ca2+, potentiates Ins(1,4,5)P3-mediated Ca2+ release and directly activates ion channels in mouse pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The aminosteroid phospholipase C antagonist U-73122 (1-[6-[[17-beta-3-methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-1H-pyrrole-2,5-dione) potently inhibits human 5-lipoxygenase in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. U73122, an aminosteroid phospholipase C inhibitor, is a potent inhibitor of cardiac phospholipase D by a PIP2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

U-73122 Signaling Pathway Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-73122, an aminosteroid compound, is widely recognized in cellular biology and pharmacology as a potent inhibitor of phospholipase C (PLC). PLC enzymes are pivotal in signal transduction, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This pathway plays a crucial role in regulating intracellular calcium levels, protein kinase C (PKC) activation, and a myriad of downstream cellular processes. While U-73122 is a valuable tool for investigating PLC-dependent signaling, a deeper understanding of its mechanism reveals a more complex pharmacological profile, including off-target effects that are critical for the accurate interpretation of experimental results. This guide provides an in-depth technical overview of U-73122, its mechanism of action, quantitative data on its effects, detailed experimental protocols, and a discussion of its off-target activities. Its inactive analog, U-73343, is often used as a negative control in experiments.[1][2]

Core Mechanism of Action: Phospholipase C Inhibition

The canonical signaling pathway inhibited by U-73122 begins with the activation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK). This activation leads to the stimulation of PLC, which then cleaves PIP2 into IP3 and DAG. IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates various isoforms of PKC, which in turn phosphorylate a wide range of target proteins, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis. U-73122 is thought to exert its inhibitory effect by interfering with the function of PLC, thereby blocking the entire downstream cascade.

References

U-73122 and Its Impact on Intracellular Calcium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-73122 is a widely utilized aminosteroid compound in cell biology and pharmacology, primarily known for its role as an inhibitor of phospholipase C (PLC). PLC is a critical enzyme in the phosphoinositide signaling pathway, responsible for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent binding of IP3 to its receptors on the endoplasmic reticulum (ER) triggers the release of stored calcium (Ca2+) into the cytoplasm, a fundamental process in numerous cellular functions. Consequently, U-73122 has been extensively employed as a tool to investigate the involvement of the PLC/IP3 pathway in intracellular calcium mobilization.

However, a growing body of evidence highlights significant off-target effects of U-73122, which can confound the interpretation of experimental results. This technical guide provides an in-depth overview of the effects of U-73122 on intracellular calcium, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows. Its inactive analog, U-73343, which does not inhibit PLC, is often used as a negative control in experiments to distinguish between PLC-dependent and independent effects.

Core Mechanism of Action and Off-Target Effects

U-73122 is reported to selectively inhibit the activity of phosphoinositide-specific phospholipase C (PI-PLC).[1] This inhibition is expected to block the production of IP3 and thereby prevent the release of calcium from intracellular stores. However, research has revealed that U-73122 can influence intracellular calcium levels through various PLC-independent mechanisms.

These off-target effects include:

-

Inhibition of Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps: U-73122 has been shown to inhibit the SERCA pump, which is responsible for pumping calcium from the cytosol back into the ER.[1][2][3] This inhibition leads to a depletion of ER calcium stores and an elevation of basal cytosolic calcium levels.[1][3][4]

-

Direct effects on ion channels: U-73122 can directly activate or inhibit various ion channels, including certain Transient Receptor Potential (TRP) channels.[5][6][7] For instance, it has been shown to be a potent agonist of TRPA1[7] and TRPM4 channels while inhibiting TRPM3 channels.

-

Modulation of store-operated calcium entry (SOCE): U-73122 has been observed to reduce the influx of calcium across the plasma membrane following the depletion of intracellular stores.[8][9][10]

-

Direct release of intracellular calcium: Some studies suggest that U-73122 can directly cause the release of calcium from intracellular stores, independent of PLC inhibition.[11][5][12]

These multifaceted actions of U-73122 necessitate careful experimental design and interpretation of data to dissect its specific effects on the PLC pathway from its off-target consequences.

Quantitative Data on U-73122's Effects

The following table summarizes the quantitative data on the effects of U-73122 on PLC inhibition and intracellular calcium mobilization from various studies.

| Parameter | Cell Type/System | Agonist/Stimulus | U-73122 Concentration | Effect | Reference |

| PLC Inhibition | |||||

| IC50 | Human Platelets | Thrombin | 1-5 µM | Inhibition of aggregation | [13] |

| IC50 | Human Neutrophils | fMLP | ~6 µM | Inhibition of Ca2+ flux | [13] |

| IC50 | Human Neutrophils | fMLP | 2 µM | Inhibition of IP3 production | [13] |

| Ki | Platelet soluble fraction | - | 9 µM (for PI hydrolysis), 40 µM (for PIP2 hydrolysis) | Inhibition of hydrolysis | [13] |

| Intracellular Ca2+ Mobilization | |||||

| IC50 | NG108-15 cells | Bradykinin | ~200 nM | Blockade of Ca2+ increase | [13][14] |

| IC50 | Neutrophils | fMLP (in Ca2+-containing medium) | 0.62 ± 0.04 µM | Suppression of [Ca2+]i elevation | [15] |

| IC50 | Neutrophils | fMLP (in Ca2+-free medium) | 0.52 ± 0.02 µM | Reduction of Ca2+ mobilization | [15] |

| IC50 | Neutrophils | Cyclopiazonic acid (CPA) | 4.06 ± 0.27 µM | Suppression of [Ca2+]i elevation | [15] |

| IC50 | Neutrophils | Ionomycin | 4.04 ± 0.44 µM | Suppression of [Ca2+]i elevation | [15] |

| - | Colonic myocytes | Caged IP3 photolysis | 1 µM | 76 ± 6% decrease in [Ca2+]cyto transient | [1] |

| - | Colonic myocytes | Caged IP3 photolysis | 10 µM | 91 ± 2% decrease in [Ca2+]cyto transient | [1] |

| - | Colonic myocytes | Caffeine | 10 µM | 73 ± 11% decrease in caffeine-evoked [Ca2+]cyto transient | [1] |

| - | MDCK cells | - | 20 µM | 75% of Ca2+ signal from influx | [16] |

Experimental Protocols

Measurement of Intracellular Calcium Using Fluorescent Indicators

A common method to assess the effect of U-73122 on intracellular calcium is through the use of fluorescent calcium indicators such as Fura-2, Fluo-3, or Indo-1.

1. Cell Preparation:

-

Culture cells to an appropriate confluency (e.g., 80-90%) in a suitable format, such as 96-well black-walled plates for plate reader assays or on coverslips for microscopy.[17]

-

Wash the cells with a physiological buffer, such as HEPES-buffered saline (HBS).[17]

2. Loading with Calcium Indicator:

-

Prepare a loading solution containing the acetoxymethyl (AM) ester form of the calcium indicator (e.g., Fura-2 AM, Fluo-3 AM, Indo-1 AM) in the physiological buffer. The final concentration of the dye is typically in the low micromolar range.

-

The loading solution may also contain a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.[17]

-

Incubate the cells with the loading solution for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).

3. De-esterification and U-73122 Treatment:

-

After loading, wash the cells with the physiological buffer to remove excess dye.

-

Allow a de-esterification period for the cellular esterases to cleave the AM group, trapping the active form of the dye inside the cells.

-

Pre-incubate the cells with the desired concentration of U-73122 or its inactive analog U-73343 for a specified time before stimulating with an agonist.

4. Calcium Measurement:

-

Measure the fluorescence of the calcium indicator using a suitable instrument, such as a fluorescence plate reader, a flow cytometer, or a fluorescence microscope.[17]

-

For ratiometric dyes like Fura-2 and Indo-1, the ratio of fluorescence emission at two different excitation or emission wavelengths is calculated to determine the intracellular calcium concentration, which minimizes the effects of uneven dye loading and photobleaching.[17]

-

For single-wavelength dyes like Fluo-3, changes in fluorescence intensity are monitored.

-

Establish a baseline fluorescence before adding an agonist to stimulate calcium release.

-

Record the change in fluorescence over time after agonist addition.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity and the introduction of substances like caged IP3 directly into the cell.

1. Cell Preparation:

-

Prepare single cells (e.g., myocytes) for patch-clamp recording.

2. Patch-Clamp Configuration:

-

Establish a whole-cell patch-clamp configuration.

-

The intracellular solution in the patch pipette can contain a fluorescent calcium indicator (e.g., fluo-3) and caged IP3.[1]

3. Experimental Procedure:

-

Voltage-clamp the cell at a holding potential (e.g., -70 mV).[1]

-

Apply U-73122 to the bath solution.

-

Release IP3 from its caged form by a flash of UV light (photolysis) to directly activate IP3 receptors, bypassing the need for PLC activation.[1]

-

Simultaneously record the changes in intracellular calcium concentration via the fluorescence of the indicator and any changes in membrane currents.

Signaling Pathways and Experimental Workflows

Conclusion

U-73122 remains a valuable pharmacological tool for investigating PLC-mediated signaling pathways. However, its use requires a thorough understanding of its multiple and complex effects on intracellular calcium homeostasis. Researchers and drug development professionals must exercise caution when interpreting data obtained solely with U-73122 and should incorporate appropriate controls, such as its inactive analog U-73343, and complementary experimental approaches to validate their findings. This guide provides a comprehensive resource to aid in the design of rigorous experiments and the accurate interpretation of results when studying the role of U-73122 in intracellular calcium signaling.

References

- 1. The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The PI-PLC inhibitor U-73122 is a potent inhibitor of the SERCA pump in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The phospholipase C inhibitor U-73122 inhibits Ca(2+) release from the intracellular sarcoplasmic reticulum Ca(2+) store by inhibiting Ca(2+) pumps in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phospholipase C inhibitor, U73122, releases intracellular Ca2+, potentiates Ins(1,4,5)P3-mediated Ca2+ release and directly activates ion channels in mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct modulation of TRPM4 and TRPM3 channels by the phospholipase C inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The phospholipase C inhibitor U73122 is a potent agonist of the polymodal transient receptor potential ankyrin type 1 (TRPA1) receptor channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calcium homeostasis in mouse fibroblast cells: affected by U-73122, a putative phospholipase C beta blocker, via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Elevation of Extracellular Ca2+ Induces Store-Operated Calcium Entry via Calcium-Sensing Receptors: A Pathway Contributes to the Proliferation of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phospholipase C inhibitor, U73122, releases intracellular Ca2+, potentiates Ins(1,4,5)P3-mediated Ca2+ release and directly activates ion channels in mouse pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. U73122 inhibits phospholipase C-dependent calcium mobilization in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. U-73122, an aminosteroid phospholipase C inhibitor, may also block Ca2+ influx through phospholipase C-independent mechanism in neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The phospholipase C inhibitor U73122 increases cytosolic calcium in MDCK cells by activating calcium influx and releasing stored calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

U-73122 and Inositol Phosphate Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-73122 is a widely utilized aminosteroid compound that has been instrumental in elucidating the role of phosphoinositide-specific phospholipase C (PLC) in cellular signaling.[1] PLC enzymes are critical components of signal transduction pathways, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), collectively modulating a vast array of physiological processes. This technical guide provides an in-depth overview of U-73122, its mechanism of action on inositol phosphate production, relevant experimental protocols, and a critical discussion of its off-target effects.

Mechanism of Action: Inhibition of Phospholipase C

U-73122 is primarily characterized as an inhibitor of PLC.[1] By blocking the activity of PLC, U-73122 prevents the generation of IP3 and DAG, thereby attenuating downstream signaling events such as intracellular calcium mobilization and PKC activation. The inhibitory effect of U-73122 has been demonstrated across various cell types and in response to numerous stimuli that act via G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).

However, it is crucial to note that some studies have reported paradoxical effects of U-73122. In cell-free systems, U-73122 has been shown to activate certain PLC isoforms.[2][3] This highlights the importance of careful interpretation of data obtained using this inhibitor and the necessity of employing its inactive analog, U-73343, as a negative control in experiments.

Quantitative Data on U-73122's Effects

The following tables summarize the quantitative effects of U-73122 on PLC activity and downstream signaling, compiled from various studies.

Table 1: Inhibitory Concentration (IC50) of U-73122 on PLC-Mediated Responses

| Cell Type/System | Agonist/Stimulus | Measured Response | IC50 Value |

| NG108-15 cells | Bradykinin | Intracellular Ca2+ release | ~200 nM |

| Human Polymorphonuclear Neutrophils (PMNs) | fMLP | Intracellular Ca2+ elevation | 0.62 ± 0.04 µM |

| Human Polymorphonuclear Neutrophils (PMNs) | fMLP | IP3 Production | 2 µM |

| Human Polymorphonuclear Neutrophils (PMNs) | fMLP | DAG Production | 2 µM |

| Human Platelets | Various agonists | Aggregation | 1-5 µM |

| Pituitary Gonadotrophs | GnRH, Endothelin-1 | Inositol Phosphate Production | ~2 µM |

| Recombinant human PLC-β2 | - | Enzyme activity | ~6 µM |

Table 2: Other Reported Quantitative Effects of U-73122

| Cell Type/System | Effect | Concentration |

| Rabbit Platelets | Inhibition of U46619-induced Ca2+ increase | 10 µM |

| Pituitary Gonadotrophs | Stimulation of LH release (EC50) | ~7 µM |

| Smooth Muscle Cells | Decrease in IP3-evoked Ca2+ transient | 1 µM (76% decrease) |

| Smooth Muscle Cells | Decrease in IP3-evoked Ca2+ transient | 10 µM (91% decrease) |

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams have been generated using Graphviz.

Signaling Pathway of PLC and Inhibition by U-73122

Caption: Canonical PLC signaling pathway and the inhibitory action of U-73122.

Experimental Workflow for Inositol Phosphate Measurement

Caption: General workflow for measuring inositol phosphate production.

Off-Target Effects of U-73122dot

References

U-73122: A Technical Guide to its Activity in Diverse Cell Types

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-73122 is a widely utilized aminosteroid compound recognized primarily for its role as a potent inhibitor of phospholipase C (PLC). This enzyme family is a critical component of cellular signaling, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent mobilization of intracellular calcium (Ca2+) and activation of protein kinase C (PKC) mediate a vast array of physiological processes. Consequently, U-73122 has been an invaluable pharmacological tool for dissecting PLC-dependent signaling pathways. However, accumulating evidence reveals a more complex pharmacological profile, with significant off-target effects that necessitate careful consideration in experimental design and data interpretation. This guide provides an in-depth technical overview of U-73122's activity across various cell types, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Core Mechanism of Action and Off-Target Effects

U-73122 is classically understood to inhibit PLC, thereby attenuating agonist-induced Ca2+ increases in a multitude of cell types including platelets and polymorphonuclear neutrophils (PMNs)[1]. The generally accepted IC50 value for PLC inhibition is in the range of 1-2.1 µM[2][3]. However, its mechanism is not a straightforward enzymatic blockade. Some studies suggest that the inhibitory effect of U-73122 on PLC activity may be an indirect consequence of a decreased availability of its substrate, PIP2[4].

Crucially, a growing body of literature highlights significant off-target activities of U-73122 that are independent of PLC inhibition. These non-canonical effects are critical for researchers to acknowledge:

-

Inhibition of SERCA Pumps: In smooth muscle cells, U-73122 has been shown to be a potent inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump[3]. This action disrupts intracellular Ca2+ homeostasis by depleting stores, an effect that can be mistakenly attributed to PLC inhibition[5].

-

Direct Ca2+ Release: Studies in mouse pancreatic acinar cells have demonstrated that U-73122 can directly promote the release of Ca2+ from intracellular stores, independent of its effects on PLC[6].

-

Activation of PLC Isoforms: Paradoxically, in cell-free systems, U-73122 has been observed to activate several human PLC isozymes, including hPLCβ2, hPLCβ3, and hPLCγ1, through covalent modification of cysteine residues[7]. This raises questions about its inhibitory role under all experimental conditions.

-

Inhibition of 5-Lipoxygenase (5-LO): U-73122 is also a known inhibitor of 5-LO, an enzyme involved in the synthesis of leukotrienes, with an IC50 comparable to that for PLC[2][3].

-

Effects on Ion Channels: In pancreatic acinar cells, U-73122 has been shown to directly activate ion channels[6].

-

General Interference with G-protein Signaling: In Chinese hamster ovary (CHO) cells expressing adenosine A1 receptors, U-73122 was found to interfere more generally with G-protein signaling at the pre-effector level[8].

It is also important to note that its commonly used inactive analog, U-73343, has been reported to act as a protonophore in rabbit parietal cells, indicating that it may not always be a reliable negative control[9].

Activity in Different Cell Types: A Quantitative Overview

The following tables summarize the observed effects and effective concentrations of U-73122 across a range of cell types.

| Cell Type | Agonist/Stimulus | Observed Effect | Effective Concentration / IC50 | Reference |

| Human Platelets | Collagen, Thrombin, ADP, Arachidonic Acid | Inhibition of aggregation | IC50: 1-5 µM | [1] |

| Human Polymorphonuclear Neutrophils (PMNs) | FMLP | Inhibition of FMLP-induced aggregation, IP3 and diacylglycerol production | Not specified | [1] |

| Pancreatic Acini | Cholecystokinin, Carbachol | Inhibition of phosphatidylinositol (PI) hydrolysis | 10 µM (maximal effect) | [1] |

| Smooth Muscle Cells | Carbachol, Caffeine, Caged IP3 | Inhibition of Ca2+ transients, inhibition of SR Ca2+ pump | 1-10 µM | [5] |

| Human Osteosarcoma MG-63 Cells | - | Reduced cell number and cell-cell adhesion, altered morphology | 1, 10 µM | [3] |

| UMR-106 Osteosarcoma Cells | Endothelin-1, Parathyroid Hormone | Dose-dependent inhibition of calcium transients | 0.2-10 µM | [3] |

| β-TC3 Insulinoma Cells | Carbachol | Dose-dependent inhibition of intracellular free calcium and insulin release | 2-12 µM | [3] |

| Human Promonocytic U937 Cells | PMA | Inhibition of differentiation into macrophages | Not specified | [10] |

| Mouse Primary Peritoneal Macrophages | LPS | Blocked expression of pro-inflammatory cytokines (TNF-α, IL-1β) | Not specified | [10] |

| Rabbit Parietal Cells | Histamine, Carbachol | Resistant to inhibition of Ca2+ transients; augmented acid secretion | 10 µM | [9] |

| CHO-K1 Cells (expressing human adenosine A1 receptors) | Adenosine A1 receptor agonist | Inhibition of phosphoinositide hydrolysis | 1-15 µM | [8] |

Experimental Protocols

Preparation and Handling of U-73122

U-73122 is sparingly soluble in aqueous solutions. Proper preparation is critical for reliable experimental outcomes.

Stock Solution Preparation:

-

Method 1 (for immediate use): Dissolve U-73122 directly in anhydrous DMSO or ethanol immediately before use. Stock solutions in DMSO are unstable and should not be stored[11][12].

-

Method 2 (for storage): For longer-term storage, dissolve U-73122 in anhydrous chloroform or methylene chloride. Aliquot the desired amounts into solvent-resistant tubes, evaporate the solvent under a stream of nitrogen to form a thin film, and store the dried aliquots at -20°C. When needed, the film can be reconstituted in DMSO (up to 5 mM), ethanol (up to 2 mM), or an aqueous medium containing serum or serum albumin (1-10 mg/mL)[11][12].

Caution: Discard any solutions that have turned a pink color, as this indicates a loss of inhibitory activity[12].

In Vitro Assay for PLC Inhibition in Human Platelets

This protocol is adapted from descriptions of U-73122's effect on platelet aggregation[1].

-

Platelet Preparation: Isolate human platelets from whole blood by differential centrifugation. Resuspend the final platelet pellet in a suitable buffer (e.g., Tyrode's buffer) to a standardized concentration.

-

Inhibitor Pre-incubation: Pre-incubate the platelet suspension with varying concentrations of U-73122 (e.g., 1-10 µM) or vehicle (DMSO) for a specified time (e.g., 10-15 minutes) at 37°C.

-

Agonist Stimulation: Initiate platelet aggregation by adding an agonist such as thrombin, collagen, or ADP.

-

Measurement of Aggregation: Monitor platelet aggregation using a platelet aggregometer, which measures changes in light transmission through the platelet suspension over time.

-

Data Analysis: Calculate the percentage inhibition of aggregation for each concentration of U-73122 compared to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the inhibitor concentration.

Measurement of Intracellular Calcium in Smooth Muscle Cells

This protocol is based on studies investigating U-73122's effects on Ca2+ signaling in smooth muscle[5].

-

Cell Preparation: Isolate single smooth muscle cells from tissue (e.g., colonic myocytes) by enzymatic digestion.

-

Fluorescent Dye Loading: Load the isolated cells with a Ca2+-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, by incubating them in a physiological salt solution containing the dye.

-

Inhibitor Treatment: Perfuse the cells with a solution containing U-73122 (e.g., 1-10 µM) for a defined period.

-

Stimulation and Imaging: Stimulate the cells with an agonist (e.g., carbachol to induce IP3-mediated Ca2+ release) or directly release Ca2+ from intracellular stores (e.g., using caffeine to activate ryanodine receptors or photolysis of caged IP3).

-

Fluorescence Measurement: Record changes in intracellular Ca2+ concentration by measuring the fluorescence intensity of the indicator dye using a fluorescence microscopy setup.

-

Data Analysis: Quantify the amplitude and kinetics of the Ca2+ transients in the presence and absence of U-73122.

Signaling Pathways and Experimental Workflows

Canonical PLC Signaling Pathway and Point of Inhibition by U-73122

Caption: Canonical PLC signaling pathway and the inhibitory action of U-73122.

Off-Target Effects of U-73122 on Calcium Homeostasis

Caption: Off-target effects of U-73122 on intracellular calcium stores.

Experimental Workflow for Assessing U-73122 Specificity

Caption: Logical workflow for validating the specificity of U-73122 in an experiment.

Conclusion

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. U73122, an aminosteroid phospholipase C inhibitor, is a potent inhibitor of cardiac phospholipase D by a PIP2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phospholipase C inhibitor, U73122, releases intracellular Ca2+, potentiates Ins(1,4,5)P3-mediated Ca2+ release and directly activates ion channels in mouse pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nonselective effects of the putative phospholipase C inhibitor, U73122, on adenosine A1 receptor-mediated signal transduction events in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activities of phospholipase C inhibitor U73122: Inhibition of monocyte-to-macrophage transformation and LPS-induced pro-inflammatory cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tools.thermofisher.com [tools.thermofisher.com]

U-73122: A Critical Review of its Role as a Phospholipase C Inhibitor and its Off-Target Effects

Introduction

U-73122 is a widely utilized aminosteroid compound primarily recognized for its role as an inhibitor of phospholipase C (PLC).[1] It has been an essential pharmacological tool for investigating cellular signaling pathways that are dependent on the hydrolysis of phosphoinositides.[1][2] Canonically, PLC activation is a critical step in signal transduction, cleaving phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] By inhibiting PLC, U-73122 has been instrumental in elucidating the role of this pathway in a multitude of cellular processes, including neutrophil activation, platelet aggregation, and hormone secretion.[4][5][6]

However, a growing body of evidence highlights significant off-target effects and non-specific actions of U-73122, which complicates the interpretation of experimental data.[7][8][9] These effects range from direct interaction with ion channels and Ca2+ pumps to paradoxical activation of certain PLC isoforms.[1][2][9] This guide provides a comprehensive technical overview of U-73122, presenting its established mechanism of action, detailing its off-target effects, summarizing quantitative data from key studies, and outlining common experimental protocols.

Mechanism of Action and Off-Target Effects

U-73122 is most commonly described as a potent inhibitor of G-protein-mediated PLC activation.[4] It is thought to interfere with the interaction between the G-protein and PLC or with the catalytic activity of PLC itself. Its structural analogue, U-73343, which has an inactive pyrrolidine-dione ring, is often used as a negative control to demonstrate the specificity of the effects of U-73122.[8][10]

Despite its widespread use as a specific PLC inhibitor, numerous studies have reported effects that are independent of PLC inhibition:

-

Calcium Signaling: U-73122 can directly induce the release of Ca2+ from intracellular stores and inhibit sarcoplasmic reticulum (SR) Ca2+ pumps, leading to depletion of Ca2+ stores.[1][7][11] This action is independent of IP3 receptor activation and can confound studies aiming to investigate PLC-mediated Ca2+ release.[7][11]

-

Ion Channels: The compound has been shown to directly activate ion channels in pancreatic acinar cells and activate TRPM4 while inhibiting TRPM3 channels.[1][2][5]

-

Enzyme Activity: U-73122 is a potent inhibitor of 5-lipoxygenase (5-LO).[4] Furthermore, some studies have surprisingly shown that U-73122 can activate certain PLC isoforms, such as hPLCβ3 and hPLCγ1, in cell-free systems through covalent modification of cysteine residues.[9] It has also been reported to inhibit cardiac phospholipase D (PLD) by interacting with its cofactor, PIP2.[12]

-

General Cellular Effects: At higher concentrations (10-15 µM), U-73122 can induce morphological changes and even cell death, and it may interfere with G-protein signaling upstream of PLC.[8]

These findings underscore the importance of careful experimental design and the use of appropriate controls when employing U-73122 to probe PLC-dependent signaling.

Quantitative Data Presentation

The following tables summarize the reported inhibitory and excitatory concentrations of U-73122 across various cellular systems and targets.

Table 1: Inhibitory Concentrations (IC50/Ki) of U-73122

| Target/Process | Cell Type/System | IC50 / Ki Value | Reference(s) |

| Phospholipase C (PLC) | General | 1-2.1 µM | [13] |

| Agonist-induced Platelet Aggregation | Human Platelets | 1-5 µM | [4][5] |

| PLC-β2 | Recombinant Human | ~6 µM | [4] |

| Interleukin-8 induced Ca2+ flux | Human Neutrophils | ~6 µM | [4] |

| Leukotriene B4-induced Chemotaxis | Human Neutrophils | ~5 µM | [4] |

| Bradykinin-induced Ca2+ increase | NG108-15 Cells | ~200 nM | [4] |

| FMLP-stimulated IP3/DAG production | Human Polymorphonuclear Neutrophils (PMNs) | 2 µM | [4] |

| FMLP-stimulated [Ca2+]i rise | Human PMNs | 500 nM | [4] |

| Human Telomerase Activity | Human Jurkat Cells | 0.2 µM | [4] |

| Phosphoinositide Hydrolysis (GnRH/ET-1 induced) | Pituitary Gonadotrophs | ~2 µM | [6] |

| Phosphatidylinositol Hydrolysis | Platelet Soluble Fraction | Ki = 9 µM | [4] |

| Phosphatidylinositol 4,5-bisphosphate Hydrolysis | Platelet Soluble Fraction | Ki = 40 µM | [4] |

Table 2: Excitatory Concentrations (EC50) and Other Effects of U-73122

| Effect | Cell Type/System | EC50 / Concentration | Reference(s) |

| Activation of hPLCβ3 | Cell-free micellar system | EC50 = 13.6 µM | [9] |

| Activation of hPLCγ1 | Cell-free micellar system | >10-fold increase at 10 µM | [9] |

| Activation of hPLCβ2 | Cell-free micellar system | ~2-fold increase at 10 µM | [9] |

| Stimulation of LH Release | Perifused Pituitary Cells | EC50 ≈ 7 µM | [6] |

Signaling Pathways and Experimental Workflows

Visualizing the Role of U-73122

The following diagrams, generated using the DOT language, illustrate the canonical PLC signaling pathway and a typical experimental workflow for studying the effects of U-73122.

Caption: Canonical PLC signaling pathway showing the intended inhibitory action of U-73122.

Caption: A generalized experimental workflow for investigating the effects of U-73122.

Experimental Protocols

Below are generalized methodologies for key experiments involving U-73122, synthesized from common practices reported in the literature.

Protocol 1: Measurement of Phosphoinositide Hydrolysis

This assay measures the production of inositol phosphates (IPs), the direct products of PLC activity.

-

Cell Labeling:

-

Culture cells to near confluency in appropriate growth medium.

-

Label cells with myo-[³H]inositol (e.g., 0.5 µCi/mL) in inositol-free medium for 24-48 hours to allow for incorporation into membrane phosphoinositides.

-

-

Pre-treatment and Stimulation:

-

Wash cells with a buffer (e.g., Krebs-Ringer bicarbonate) containing LiCl (typically 10 mM). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Pre-incubate the cells with various concentrations of U-73122 or vehicle (DMSO) for a specified time (e.g., 15-30 minutes).[14]

-

Stimulate the cells with the agonist of interest for an appropriate duration (e.g., 30-60 minutes).

-

-

Extraction and Analysis:

-

Terminate the reaction by adding cold trichloroacetic acid (TCA) (e.g., 10% final concentration).

-

Separate the soluble (containing IPs) and insoluble fractions by centrifugation.

-

Isolate the total inositol phosphates from the soluble fraction using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

-

Quantify the radioactivity of the eluted IPs using liquid scintillation spectrometry.[4]

-

Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol uses fluorescent Ca²⁺ indicators to measure changes in cytosolic calcium concentration.

-

Cell Loading:

-

Incubate cultured cells with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM (e.g., 2-5 µM), in a physiological salt solution for 30-60 minutes at 37°C. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

-

Wash the cells to remove extracellular dye. The dye is trapped intracellularly after cleavage by cellular esterases.

-

-

Inhibitor and Agonist Addition:

-

Place the coverslip with dye-loaded cells onto the stage of a fluorescence microscope equipped for ratiometric imaging.

-

Perfuse the cells with a buffer and establish a baseline fluorescence reading.

-

Pre-treat the cells by adding U-73122 (e.g., 1-10 µM) to the perfusion buffer for several minutes.[7]

-

Add the agonist to stimulate a Ca²⁺ response.

-

-

Data Acquisition:

-

Excite the cells at two wavelengths (e.g., 340 nm and 380 nm for Fura-2) and record the emission fluorescence (e.g., at 510 nm).

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular Ca²⁺ concentration. This ratio is used to calculate [Ca²⁺]i.[4]

-

Protocol 3: Cell Viability and Proliferation Assay (MTT Assay)

Given that U-73122 can be cytotoxic, it is crucial to assess its impact on cell viability.

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of U-73122, vehicle control, and a positive control for cytotoxicity for 24-48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (e.g., to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement:

-

Remove the MTT solution.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[13]

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.

-

U-73122 remains a valuable tool for studying signal transduction, but its reputation as a specific PLC inhibitor must be viewed with considerable caution. The extensive documentation of its off-target effects—including modulation of Ca2+ homeostasis, direct ion channel activity, and even activation of certain PLC isozymes—necessitates a rigorous and critical approach to experimental design and data interpretation.[8][9][10] Researchers must incorporate appropriate controls, such as the inactive analog U-73343, and combine pharmacological inhibition with other techniques like genetic knockdown to validate findings.[3][8] A thorough understanding of the complex pharmacology of U-73122, as outlined in this guide, is essential for its proper use in delineating the intricate roles of PLC in cellular physiology and pathophysiology.

References

- 1. Phospholipase C inhibitor, U73122, releases intracellular Ca2+, potentiates Ins(1,4,5)P3-mediated Ca2+ release and directly activates ion channels in mouse pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phospholipase C inhibitor, U73122, releases intracellular Ca2+, potentiates Ins(1,4,5)P3-mediated Ca2+ release and directly activates ion channels in mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. signal-transducer-and-activator-of-transcription-5.com [signal-transducer-and-activator-of-transcription-5.com]

- 4. selleckchem.com [selleckchem.com]

- 5. U 73122 | Phospholipases | Tocris Bioscience [tocris.com]

- 6. Effects of the phospholipase-C inhibitor, U73122, on signaling and secretion in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nonselective effects of the putative phospholipase C inhibitor, U73122, on adenosine A1 receptor-mediated signal transduction events in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The phospholipase C inhibitor U-73122 inhibits Ca(2+) release from the intracellular sarcoplasmic reticulum Ca(2+) store by inhibiting Ca(2+) pumps in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. U73122, an aminosteroid phospholipase C inhibitor, is a potent inhibitor of cardiac phospholipase D by a PIP2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

Methodological & Application

U-73122 Experimental Protocol for Cell Culture: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-73122 is a widely utilized aminosteroid compound primarily recognized for its role as a potent inhibitor of phospholipase C (PLC).[1][2] PLC enzymes are crucial components of cellular signal transduction, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] This pathway ultimately leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), influencing a myriad of cellular processes. These application notes provide a comprehensive guide for the use of U-73122 in cell culture experiments, including its mechanism of action, potential off-target effects, detailed experimental protocols, and relevant quantitative data.

Mechanism of Action

U-73122 is understood to exert its inhibitory effect on G-protein-mediated PLC activation.[1][4] By blocking PLC, U-73122 prevents the generation of IP3 and DAG, thereby attenuating agonist-induced increases in intracellular calcium concentration ([Ca2+]i).[1] However, researchers should be aware of its potential non-specific effects. Studies have indicated that U-73122 can also directly impact calcium channels, inhibit the sarcoplasmic reticulum (SR) Ca2+ pump, and interact with other signaling molecules.[5][6][7] Some evidence suggests that its inhibitory action on PLC may be an indirect consequence of reducing the availability of its substrate, PIP2.[8]

Off-Target Effects and Experimental Controls

Given the potential for off-target effects, it is crucial to incorporate appropriate controls in experiments involving U-73122. The structurally similar but inactive analog, U-73343, is often used as a negative control. However, it is important to note that U-73343 has been reported to exhibit its own biological activities in some cell systems, such as acting as a protonophore.[9] Therefore, careful interpretation of results is warranted.

Data Presentation

The following tables summarize the effective concentrations and inhibitory constants of U-73122 in various cell types and experimental conditions.

Table 1: IC50 Values of U-73122 for PLC Inhibition and Related Processes

| Cell Type/System | Agonist/Process | IC50 Value | Reference |

| Human Platelets | Agonist-induced PLC activation | 1.0 - 5.0 µM | [1] |

| Human Neutrophils | Agonist-induced PLC activation | ~1.0 - 2.1 µM | [10] |

| Human Neutrophils | fMLP-induced [Ca2+]i elevation | 0.62 ± 0.04 µM | [11] |

| Human Neutrophils | IL-8 and LTB4-induced Ca2+ flux | ~6 µM | [1] |

| Human Neutrophils | IL-8 and LTB4-induced chemotaxis | ~5 µM | [1] |

| Pituitary Gonadotrophs | GnRH- and endothelin-1-induced IP3 formation | ~2 µM | [12] |

| Human Jurkat cells | Telomerase activity | 0.2 µM | [1] |

Table 2: Working Concentrations of U-73122 in Cell Culture Experiments

| Cell Line | Assay Type | Concentration | Incubation Time | Reference |

| MG-63 Osteosarcoma Cells | Cell growth | 1 µM | 1 - 24 hours | [3] |

| Mouse Lacrimal Cells | Intracellular calcium response | 10 µM | 5 minutes | [13] |

| Rat Hippocampal Neurons | In Vitro Assay | 100 µM | 45 minutes | |

| Mouse Macrophages | Bacterial stimulation | Not specified | Pre-treatment | |

| MCF-7 Cells | Western Blotting | Not specified | 30 minutes | [2] |

Mandatory Visualization

Signaling Pathway of U-73122 Action

Caption: U-73122 inhibits Phospholipase C (PLC), blocking the generation of IP3 and DAG.

Experimental Workflow for Assessing U-73122 Effects

Caption: General workflow for studying the effects of U-73122 on cellular responses.

Experimental Protocols

Protocol 1: Preparation of U-73122 Stock Solution

Materials:

-

U-73122 powder

-

Dimethyl sulfoxide (DMSO) or Ethanol (cell culture grade)

-

Sterile microcentrifuge tubes

Procedure:

-

U-73122 is poorly soluble in aqueous solutions.[4][10] Therefore, it is recommended to prepare a concentrated stock solution in an organic solvent.

-

Dissolve U-73122 in DMSO to a concentration of 1-10 mM.[10] For example, to make a 10 mM stock solution, dissolve 4.65 mg of U-73122 (MW = 464.64 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming may aid in solubilization.[4]

-